![molecular formula C19H24N2O3 B2912381 (2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379976-10-8](/img/structure/B2912381.png)
(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
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Description
Synthesis Analysis
DMF gained attention as a biofuel candidate after a novel production method using biomass as feedstock was published in the early 2000s. This method opened up possibilities for sustainable production from lignocellulosic biomass. Challenges and opportunities exist in process intensification to design economically viable biorefineries for DMF production .
Molecular Structure Analysis
The molecular structure of DMF consists of a furan ring with two methyl groups (CH₃) attached at positions 2 and 5. Additionally, it contains a piperidine ring and a pyridine ring, both functionalized with substituents. The overall structure contributes to its biofuel potential and stability .
Physical And Chemical Properties Analysis
Mechanism of Action
As a biofuel, DMF has an energy density approximately 40% greater than ethanol , making it comparable to gasoline. It is chemically stable, insoluble in water, and does not absorb moisture from the atmosphere. Evaporating DMF during production requires less energy than ethanol. Its thermal efficiency during combustion is similar to that of gasoline, and it exhibits a heat of vaporization comparable to gasoline. These properties position DMF as a promising alternative to conventional fuels .
Future Directions
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-9-17(6-7-20-13)23-12-16-5-4-8-21(11-16)19(22)18-10-14(2)24-15(18)3/h6-7,9-10,16H,4-5,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAAMGVRNFJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine |
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